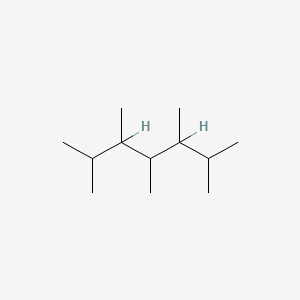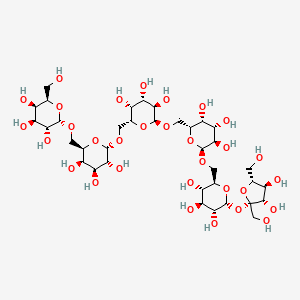
2,3,4,5,6-Pentamethylheptane
描述
2,3,4,5,6-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a saturated hydrocarbon consisting of a heptane backbone with five methyl groups attached to different carbon atoms. This compound is known for its highly branched structure, which significantly influences its physical properties, stability, and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentamethylheptane typically involves the alkylation of heptane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where heptane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to prevent over-alkylation and ensuring anhydrous conditions to avoid catalyst deactivation .
Industrial Production Methods
Industrial production of this compound often involves the use of pre-purified isobutene feedstock. The process includes the oligomerization of isobutene followed by hydrogenation to yield the desired branched alkane. This method ensures high purity and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2,3,4,5,6-Pentamethylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Although it is already a saturated hydrocarbon, reduction reactions can be employed to remove any functional groups introduced during synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,3,4,5,6-pentamethylheptanol) to carboxylic acids (e.g., 2,3,4,5,6-pentamethylheptanoic acid).
Reduction: The primary product is the fully saturated hydrocarbon, this compound.
Substitution: Halogenated derivatives such as 2,3,4,5,6-pentamethylheptyl chloride or bromide.
科学研究应用
2,3,4,5,6-Pentamethylheptane is a chemical compound with the molecular formula and a molecular weight of 170.33 g/mol . It is also known by other names such as 27574-98-7 and Heptane, 2,3,4,5,6-pentamethyl- .
Here's an overview of its scientific research applications:
Chemical Properties and Uses
- Chemical Properties : this compound is a chemical compound with specific identifiers including CAS number 27574-98-7 .
Raw Materials*: The preparation and raw materials are listed in chemical databases .
Surrogate for Renewable Fuels
- A binary mixture of n-hexadecane and 2,2,4,6,6-pentamethylheptane may be a suitable surrogate for renewable fuels such as DSH-76 .
Other Pentamethylheptane Isomers
- 2,2,4,6,6-Pentamethylheptane : Being an isomer of pentamethylheptane, 2,2,4,6,6-Pentamethylheptane is mixed with n-dodecane and has a positive excess molar volume at 293.15 K . It is also used to create surrogates for renewable fuels .
- Production of 2,2,4,6,6-pentamethylheptane-4-thiol: 2,2,4,6,6-pentamethylheptane-4-thiol can be produced in high purity and yield using recovered triisobutylene having poor reactivity . It is also used as a chain transfer agent in emulsion polymerization .
作用机制
The mechanism of action of 2,3,4,5,6-Pentamethylheptane is primarily related to its physical and chemical properties. Its highly branched structure results in limited reactivity, making it a stable compound under various conditions. In applications like jet fuels, its branched structure contributes to desirable combustion characteristics, such as reduced knocking and controlled ignition delay times .
相似化合物的比较
Similar Compounds
2,2,4,6,6-Pentamethylheptane: Another branched alkane with a similar molecular formula but different methyl group positions.
2,3,3,5,6-Pentamethylheptane: A structural isomer with a different arrangement of methyl groups.
Uniqueness
2,3,4,5,6-Pentamethylheptane is unique due to its specific arrangement of methyl groups, which influences its physical properties and reactivity. This distinct structure makes it suitable for specialized applications, such as in jet fuel surrogates and fragrance ingredients, where specific molecular characteristics are required .
生物活性
2,3,4,5,6-Pentamethylheptane (PMH) is an aliphatic hydrocarbon with the molecular formula . It is part of a larger class of compounds known as saturated hydrocarbons. This article aims to explore the biological activity of PMH based on existing research findings, case studies, and relevant data.
This compound is characterized by its branched structure which influences its physical and chemical properties. The compound is primarily studied in the context of its applications in fuel chemistry and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.34 g/mol |
| Boiling Point | ~ 172 °C |
| Density | 0.77 g/cm³ |
Antimicrobial Activity
The antimicrobial properties of hydrocarbons have been documented extensively. The methanol extract of Byttneria pilosa demonstrated antibacterial activity through disc diffusion techniques . Although specific studies on PMH are scarce, hydrocarbons often display varying degrees of antimicrobial effects due to their hydrophobic nature.
Toxicological Studies
Toxicokinetic studies on related compounds indicate that PMH could be absorbed significantly when ingested. For example, a study revealed that dietary ingestion of heptamethylnonane resulted in high absorption rates in rats . This suggests that PMH might also be absorbed efficiently in biological systems.
Study on Hydrocarbon Metabolism
A key study focused on the metabolism of hydrocarbons like PMH in rats showed that they can be metabolized into dicarboxylic acids which are stable and lipophilic . This finding implies that PMH could accumulate in biological tissues over time, affecting its long-term biological activity.
Environmental Impact
Research indicates that hydrocarbons can impact microbial communities in soil and water environments. The presence of aliphatic hydrocarbons such as PMH can influence microbial degradation processes and ecosystem health .
Research Findings
- Antioxidant Activity : Hydrocarbons with similar structures to PMH have been shown to exhibit antioxidant properties through various assays such as DPPH scavenging tests .
- Antimicrobial Potential : Similar compounds have demonstrated antibacterial effects against various pathogens, suggesting a potential for PMH .
- Metabolic Pathways : Studies indicate that hydrocarbons can undergo metabolic transformations leading to stable metabolites that may exert different biological effects compared to their parent compounds .
属性
IUPAC Name |
2,3,4,5,6-pentamethylheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-8(2)10(5)12(7)11(6)9(3)4/h8-12H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFFSNUOIJPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)C(C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447997 | |
| Record name | 2,3,4,5,6-pentamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27574-98-7 | |
| Record name | 2,3,4,5,6-pentamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















